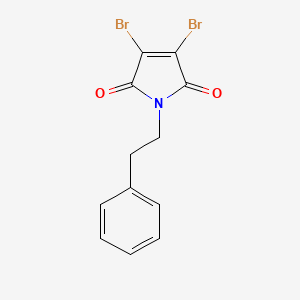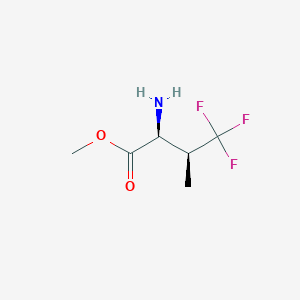![molecular formula C13H11FN4 B12921589 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-76-5](/img/structure/B12921589.png)
3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired imidazopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Pyrazolo[1,5-a]pyrimidines
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features and the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
787590-76-5 |
|---|---|
Fórmula molecular |
C13H11FN4 |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11FN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,15,16) |
Clave InChI |
SQBYTDVWYJHLDT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



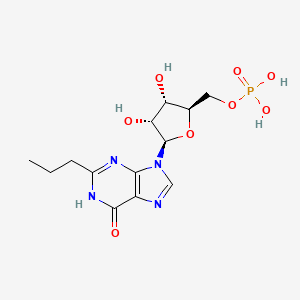

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
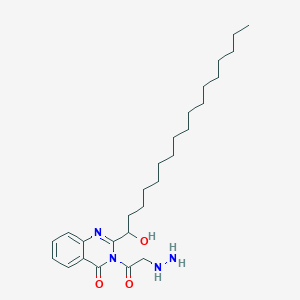
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
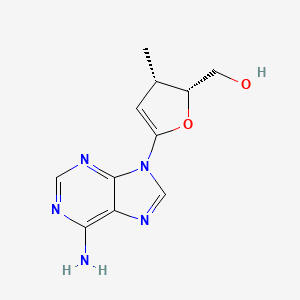

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
